NCX 1000
Overview
Description
NCX 1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid. It has been studied for its potential therapeutic effects, particularly in the treatment of liver diseases such as portal hypertension. By selectively delivering nitric oxide to the liver, this compound helps to modulate hepatic vascular tone and reduce intrahepatic resistance .
Preparation Methods
NCX 1000 is synthesized by adding a nitric oxide-releasing moiety to ursodeoxycholic acid. The synthetic route involves the esterification of ursodeoxycholic acid with a nitric oxide donor, resulting in the formation of 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
NCX 1000 undergoes various chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation to release nitric oxide.
Reduction: The compound can be reduced to its corresponding alcohol derivative.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include nitric oxide, alcohol derivatives, and substituted esters .
Scientific Research Applications
Chemistry: Used as a nitric oxide donor in chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways involving nitric oxide.
Medicine: Explored for its therapeutic potential in treating liver diseases, particularly portal hypertension. .
Industry: Potential applications in the development of nitric oxide-releasing drugs and therapeutic agents.
Mechanism of Action
NCX 1000 exerts its effects by selectively delivering nitric oxide to the liver. The nitric oxide released from the compound increases cyclic guanosine monophosphate (cGMP) concentrations in the liver, which in turn counteracts the effects of endogenous vasoconstrictors on hepatic vascular tone . This mechanism helps to reduce intrahepatic resistance and lower portal pressure, making it a potential therapeutic agent for liver diseases .
Comparison with Similar Compounds
NCX 1000 is unique in its ability to selectively deliver nitric oxide to the liver. Similar compounds include:
Ursodeoxycholic acid: The parent compound of this compound, which lacks the nitric oxide-releasing moiety and therefore does not have the same vasodilatory effects.
S-nitroso-N-acetylpenicillamine: Another nitric oxide donor, but it does not have the liver-specific targeting properties of this compound.
This compound stands out due to its targeted delivery of nitric oxide to the liver, making it a promising candidate for the treatment of liver diseases .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVOESJEWSDJC-OBOLPPCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401519-96-8 | |
Record name | 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401519-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NCX 1000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NCX-1000 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NCX-1000 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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